2-Iodo-4,5-dimethyloxazole
Description
Significance of the Oxazole (B20620) Core Structure in Advanced Synthetic Chemistry
The oxazole motif is a privileged structure in organic synthesis due to its presence in numerous natural products and synthetically important molecules. mdpi.com Its aromatic nature allows for various chemical modifications, enabling chemists to fine-tune the properties of the resulting compounds. ijpsonline.com The oxazole ring system is a key component in many clinically used drugs, highlighting its importance in pharmaceutical research and development. nih.gov The ability of the oxazole core to participate in various non-covalent interactions allows it to bind effectively to a wide range of biological receptors and enzymes. mdpi.comnih.gov This has led to the development of oxazole-containing compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov
Strategic Importance of Halogenation in Heterocyclic Compound Functionalization
Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in organic synthesis. sigmaaldrich.comnumberanalytics.com This process significantly alters the chemical and physical properties of the parent compound, often leading to increased reactivity, stability, or biological activity. numberanalytics.com In heterocyclic chemistry, halogenation serves as a key tool for functionalization. sigmaaldrich.com Halogenated heterocycles are valuable intermediates that can be readily transformed into a variety of other functional groups through reactions such as cross-coupling, lithiation, and nucleophilic substitution. sigmaaldrich.com This versatility allows for the construction of complex molecular architectures from relatively simple starting materials. sigmaaldrich.com The introduction of a halogen atom can also influence the electronic properties of the heterocyclic ring, impacting its reactivity and interaction with biological targets. numberanalytics.com
Rationale for Academic Research on 2-Iodo-4,5-dimethyloxazole as a Versatile Synthetic Intermediate
The compound this compound has emerged as a subject of academic interest due to its potential as a versatile synthetic intermediate. The presence of an iodine atom at the 2-position of the oxazole ring provides a reactive handle for a variety of chemical transformations. Iodine is a good leaving group, making this position susceptible to nucleophilic attack and a prime site for metal-catalyzed cross-coupling reactions. chemrxiv.org For instance, the iodine atom can be readily displaced to form new carbon-carbon or carbon-heteroatom bonds, allowing for the facile introduction of diverse substituents.
The methyl groups at the 4 and 5-positions of the oxazole ring also influence the reactivity and properties of the molecule. They can provide steric hindrance, directing reactions to specific sites, and can also be functionalized under certain conditions. clockss.org Research into the synthesis and reactions of this compound is driven by the need for efficient methods to prepare highly substituted and functionalized oxazole derivatives. These derivatives are valuable targets for drug discovery programs and for the development of new materials with tailored properties. nih.govmdpi.com The study of this specific iodo-substituted oxazole contributes to the broader understanding of the chemistry of halogenated heterocycles and expands the toolbox of synthetic organic chemists. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6INO |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
2-iodo-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C5H6INO/c1-3-4(2)8-5(6)7-3/h1-2H3 |
InChI Key |
YZWKLGUJODHWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)I)C |
Origin of Product |
United States |
Mechanistic Pathways and Kinetic Investigations of 2 Iodo 4,5 Dimethyloxazole Formation and Reactivity
Detailed Reaction Mechanisms in Halogenated Oxazole (B20620) Synthesis (e.g., Iodo-Oxygenation, Cycloaddition)
The formation of the 2-iodo-oxazole core can be achieved through several mechanistic routes, primarily involving intramolecular cyclization of appropriately functionalized acyclic precursors. These pathways often feature the formation of C–O and C–N bonds, with the introduction of iodine occurring either before or during the cyclization event.
Iodine-Mediated Oxidative Cyclization: One of the most prevalent strategies involves the oxidative cyclization of precursors like N-styrylbenzamides or β-acylamino ketones. organic-chemistry.orgmdpi.com In these reactions, an iodine-based reagent acts as an oxidant to promote the cyclization. For instance, the reaction of N-styrylbenzamides with a hypervalent iodine(III) reagent, such as PhI(OTf)₂, generated in situ, proceeds through an intramolecular oxidative C–O bond formation. organic-chemistry.org Mechanistic studies suggest the initial formation of an oxazoline (B21484) intermediate, which subsequently aromatizes to the oxazole ring, often facilitated by a Lewis acid. organic-chemistry.org
A proposed mechanism for the synthesis of oxazoles from ketones and nitriles using iodosobenzene (B1197198) (PhI=O) and a strong acid (like TfOH or Tf₂NH) involves several key steps. mdpi.comresearchgate.net First, an α-iodanyl ketone intermediate is generated. This intermediate then undergoes a Ritter-type reaction with the nitrile. Subsequent cyclization and elimination of iodobenzene (B50100) yield the final substituted oxazole product. mdpi.comresearchgate.net
Iodo-Amino-Cyclization and Iodo-Oxygenation: Halogen-induced cyclizations represent a direct method for constructing iodo-heterocycles. In a process termed iodo-amino-cyclization, an iodinating agent can trigger the cyclization of N-alkenyl formamidines to yield imidazole (B134444) derivatives, highlighting a parallel mechanism for related azoles. mdpi.com For oxazoles, a similar iodo-oxygenation or iodocyclization can occur. The reaction of N-allylamides with a combination of (diacetoxyiodo)benzene (B116549) and trimethylsilyl (B98337) iodide leads to 5-iodomethyl-2-oxazoline compounds. nsf.gov In this case, the hypervalent iodine species promotes an intramolecular iodocyclization. nsf.gov
Cycloaddition Reactions: [3+2] Cycloaddition reactions are a powerful tool for constructing the five-membered oxazole ring. researchgate.netrsc.org One common approach involves the reaction of nitrile oxides, often generated in situ from aldoximes using an oxidizing agent, with alkynes. researchgate.netrsc.org While this typically yields isoxazoles, variations of cycloaddition are central to oxazole synthesis. A modern approach involves the [3+2] cycloaddition of a carboxylic acid with an alkyl isocyanoacetate. acs.org The proposed mechanism involves the in-situ activation of the carboxylic acid, which then reacts with the deprotonated isocyanoacetate to form an intermediate that cyclizes to the oxazole product. acs.org Diels-Alder type [4+2] cycloadditions, where the oxazole ring acts as a diene, are also a known reactivity pathway, particularly in reactions with dienophiles like singlet oxygen, leading to bridged endoperoxide intermediates. researchgate.netpharmaguideline.com
Role of Catalysts and Reagents in Directed Iodination and Cyclization Processes for Iodo-Oxazoles
The choice of catalysts and reagents is paramount in directing the regioselectivity of iodination and ensuring efficient cyclization to form iodo-oxazoles. A range of iodine sources, oxidants, and catalysts are employed.
Molecular Iodine (I₂): Molecular iodine is an attractive catalyst due to its low cost, low toxicity, and ease of handling. nih.govacs.org It can catalyze the synthesis of oxazoles from primary aliphatic amines and other precursors under aerobic conditions. nih.govacs.org In some syntheses, I₂ is used in combination with a co-oxidant or another catalyst. For example, 2,5-disubstituted oxazoles can be prepared from arylacetylenes and α-amino acids using a Cu(NO₃)₂·3H₂O and iodine system. organic-chemistry.org The proposed pathway involves an I₂/copper-assisted generation of an α-iodo acetophenone (B1666503) intermediate. organic-chemistry.org
Hypervalent Iodine Reagents: Hypervalent iodine(III) and iodine(V) reagents are widely used as oxidants to promote the cyclization reactions that form oxazoles. organic-chemistry.orgnsf.gov
Phenyliodine(III) diacetate (PIDA) and [Bis(trifluoroacetoxy)iodo]benzene (PIFA) are effective in the oxidative cyclization of enamides and N-styrylbenzamides. organic-chemistry.orgnsf.gov
Iodosobenzene (PhI=O) , in conjunction with strong Brønsted acids like trifluoromethanesulfonic acid (TfOH), can directly synthesize highly substituted oxazoles from simple ketones and nitriles. mdpi.comnih.gov
o-Iodoxybenzoic acid (IBX) is another powerful iodine(V) oxidant used for selective oxidation adjacent to carbonyl groups, a key step in some synthetic routes. baranlab.org
The combination of (diacetoxyiodo)benzene and trimethylsilyl iodide is used to effect intramolecular iodocyclization of N-allylamides, forming iodinated oxazolines. nsf.gov
Transition Metal Catalysts: Palladium catalysts have been developed for the direct C-H iodination of heterocycles, including oxazoles, using molecular iodine as the sole oxidant. nih.gov This method allows for late-stage functionalization and is compatible with a broad range of heterocycles that might otherwise inhibit the catalyst. nih.gov
Bases and Other Reagents: The choice of base can be critical in controlling the reaction outcome. In the oxidative cyclization of β-acylamino ketones using I₂ and tert-butyl hydroperoxide (TBHP), using a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) leads to the aromatic oxazole, whereas a weaker base like K₂CO₃ can result in the formation of an oxazoline. mdpi.com This selectivity arises from the base's role in the final elimination/aromatization step. mdpi.com
| Reagent/Catalyst | Role in Synthesis | Typical Precursor | Reference |
|---|---|---|---|
| Molecular Iodine (I₂) | Catalyst for oxidative annulation | Primary aliphatic amines | nih.govacs.org |
| Pd(II) Acetate (B1210297) | Catalyst for directed C-H iodination | Oxazole ring | nih.gov |
| PIDA / PIFA | Oxidant for oxidative cyclization | N-styrylbenzamides, Enamides | organic-chemistry.orgnsf.gov |
| Iodosobenzene (PhI=O) + TfOH | Promotes reaction of ketones and nitriles | Ketones, Nitriles | mdpi.comnih.gov |
| I₂ + DBU/K₂CO₃ | Controls aromatization vs. oxazoline formation | β-acylamino ketones | mdpi.com |
Kinetic and Thermodynamic Aspects of Iodo-Oxazole Chemical Transformations
While specific kinetic and thermodynamic data for the formation of 2-iodo-4,5-dimethyloxazole are not widely published, general principles can be inferred from mechanistic studies and related systems. The rates of formation are highly dependent on factors such as temperature, solvent polarity, and the concentration of catalysts and reagents. acs.org For instance, iodine(III)-promoted cyclizations can be extremely rapid, occurring within minutes at low temperatures. organic-chemistry.org
Thermodynamically, the formation of the aromatic oxazole ring is generally a favorable process, acting as a driving force for many cyclization reactions. The stability of the oxazole ring is a key factor, though it is susceptible to ring-opening under certain nucleophilic or strongly acidic conditions. pharmaguideline.com
Kinetic investigations have been performed on the reactivity of the oxazole ring itself, particularly in cycloaddition reactions. A study on the photo-oxidation of oxazole and its derivatives with singlet oxygen provides insight into the thermodynamics of such transformations. researchgate.net The reaction proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, which then rearranges. The calculated enthalpies for the reaction of the parent oxazole with singlet oxygen illustrate the thermodynamic landscape of this specific transformation.
| Reaction Step | Description | Calculated Enthalpy (ΔH) |
|---|---|---|
| Oxazole + ¹O₂ → Endoperoxide (P₁) | Initial [4+2] cycloaddition | -91 |
| P₁ → TS₁ | Transition state for O-O bond cleavage | +120 |
| P₁ → TS₂ | Transition state for cleavage to Formic Anhydride + HCN | +48 |
| P₁ → TS₃ | Transition state for major pathway (cleavage to Triamide) | +29 |
This data pertains to the reactivity of the parent oxazole ring with singlet oxygen and serves as an example of thermodynamic analysis of an oxazole transformation.
The kinetics of the synthesis are often controlled by the rate-determining step, which can be the initial C-H activation in palladium-catalyzed reactions, the formation of a key intermediate like an α-iodanyl ketone, or the final cyclization step itself. mdpi.comnih.gov The presence of electron-donating or withdrawing groups on the precursors can significantly impact reaction rates by stabilizing or destabilizing charged intermediates or transition states. organic-chemistry.org For example, in the synthesis of oxazoles from N-styrylbenzamides, electron-rich aromatic substituents generally lead to higher yields, suggesting that the electrophilic nature of the cyclization is a key kinetic factor. organic-chemistry.org
Reactivity Profiles and Synthetic Transformations of 2 Iodo 4,5 Dimethyloxazole
Cross-Coupling Reactions at the C2-Iodo Position (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
The carbon-iodine bond at the C2 position of 2-iodo-4,5-dimethyloxazole is the most prominent site for functionalization via transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions. wikipedia.org This makes it an excellent substrate for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-oxazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. harvard.edu The reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for synthesizing complex molecules, including biaryls and styrenes. harvard.eduorganic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yield and efficiency. rsc.orgrsc.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.org It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes, which are valuable structures in natural products and materials science. rsc.org Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. organic-chemistry.org
Negishi Coupling: The Negishi coupling reaction pairs the iodo-oxazole with an organozinc reagent. wikipedia.org This method is notable for its ability to form C(sp²)–C(sp³) bonds effectively. beilstein-journals.org Catalyzed by either palladium or nickel complexes, the Negishi coupling benefits from the higher reactivity of organozinc reagents compared to their organoboron or organotin counterparts, often leading to faster reaction times. wikipedia.orgillinois.edu
The following table summarizes typical conditions for these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂, or Pd/C | Na₂CO₃, K₃PO₄ | DME/H₂O, Toluene | 2-Aryl/Vinyl-4,5-dimethyloxazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 2-Alkynyl-4,5-dimethyloxazole |
| Negishi | Organozinc Halide | Pd(PPh₃)₄, Ni(acac)₂ | (None required) | THF, DMF | 2-Alkyl/Aryl-4,5-dimethyloxazole |
Nucleophilic Aromatic Substitution (SNAr) on the this compound Core
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic Sₙ2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgdiva-portal.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
The this compound core presents a more complex scenario. While the oxazole (B20620) ring is considered an electron-deficient heterocycle, which can facilitate nucleophilic attack, the methyl groups at the C4 and C5 positions are electron-donating. Consequently, the ring is not strongly activated towards SNAr under standard conditions. Direct displacement of the iodide by common nucleophiles is generally not facile without further activation. However, reactions may be possible with very powerful nucleophiles or under forcing conditions. In some systems, ortho-directing groups can facilitate SNAr reactions on haloarenes that lack strong traditional activating groups. rsc.org
| Substrate Feature | This compound | 1-Fluoro-2,4-dinitrobenzene (Model Activated Substrate) |
| Ring System | Electron-deficient oxazole | Benzene |
| Activating Groups | None (has electron-donating methyl groups) | Two strong electron-withdrawing nitro groups |
| Leaving Group | Iodide (Good leaving group) | Fluoride (B91410) (Excellent leaving group for SNAr) |
| Expected Reactivity | Low | High |
Metal-Halogen Exchange and Subsequent Electrophilic Quenching Reactions
A highly effective strategy for functionalizing the C2 position of this compound is through metal-halogen exchange. This reaction involves treating the iodo-oxazole with an organolithium reagent, most commonly n-butyllithium, at low temperatures (e.g., -78 °C). google.com.na The exchange is rapid and efficient, converting the relatively unreactive C-I bond into a highly nucleophilic C-Li bond, thereby generating the 2-lithio-4,5-dimethyloxazole intermediate.
This organolithium species is a powerful nucleophile and can react with a wide variety of electrophiles in a process known as electrophilic quenching. This two-step sequence provides access to a broad range of 2-substituted oxazoles that are not readily accessible through other means. The choice of electrophile determines the final functional group introduced at the C2 position.
The table below illustrates the versatility of this method with various classes of electrophiles.
| Electrophile Class | Specific Example | Reagent | Product Structure | Product Name |
| Aldehydes/Ketones | Acetone | (CH₃)₂CO | 2-(4,5-Dimethyloxazol-2-yl)propan-2-ol | |
| Carbon Dioxide | CO₂ (gas) | CO₂ | 4,5-Dimethyloxazole-2-carboxylic acid | |
| Alkyl Halides | Methyl Iodide | CH₃I | 2,4,5-Trimethyloxazole | |
| Amides | Dimethylformamide (DMF) | HCON(CH₃)₂ | 4,5-Dimethyloxazole-2-carbaldehyde | |
| Silyl Halides | Trimethylsilyl (B98337) chloride | (CH₃)₃SiCl | 2-(Trimethylsilyl)-4,5-dimethyloxazole |
Regioselective Functionalization of the Dimethyl Moieties in this compound
In addition to reactions at the C2-iodo position, the methyl groups at C4 and C5 can also be functionalized. This is typically achieved through deprotonation using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), in a process known as lateral metalation. The acidity of these methyl protons is enhanced by the adjacent electron-deficient oxazole ring.
Deprotonation can, in principle, occur at either the C4-methyl or the C5-methyl group, leading to a mixture of regioisomeric lithiated intermediates. The regioselectivity of this deprotonation can be influenced by several factors, including the precise reaction conditions, the base used, and potential coordination effects involving the oxazole heteroatoms. For instance, in some substituted isoxazole (B147169) systems, lateral metalation is a known pathway for functionalization. clockss.org
Once formed, these lithiated intermediates can be quenched with various electrophiles, similar to the strategy described in section 4.3, to install a new functional group on one of the methyl substituents. This provides a route to more complex, substituted oxazole derivatives.
| Site of Deprotonation | Intermediate Structure | Product after Quenching with Electrophile (E⁺) | Potential Product Name |
| C4-Methyl | 2-Iodo-4-(1-E-ethyl)-5-methyloxazole | ||
| C5-Methyl | 2-Iodo-5-(1-E-ethyl)-4-methyloxazole |
Ring-Opening and Rearrangement Pathways of this compound Derivatives
While the oxazole ring is generally considered aromatic and relatively stable, it can undergo ring-opening or rearrangement reactions under specific conditions. These transformations are often driven by the generation of highly reactive intermediates or the application of external energy.
One significant pathway involves the 2-lithio-4,5-dimethyloxazole intermediate generated via metal-halogen exchange (as described in 4.3). Oxazol-2-yllithium species are known to exist in equilibrium with a ring-opened valence tautomer, a lithium enolate of an isocyano species. clockss.org While quenching with electrophiles at low temperatures typically preserves the ring structure, warming the solution or using certain reagents can favor the ring-opened product.
Another potential transformation is a "halogen dance" rearrangement. In the presence of a strong base, the iodine atom at the C2 position could potentially migrate to another position on the ring, such as an adjacent, deprotonated carbon. Such rearrangements have been observed in other halogenated heterocyclic systems. chemrxiv.org
Finally, photochemical irradiation can provide the energy needed to induce ring-opening or rearrangement. Irradiation of azole compounds can lead to the formation of reactive intermediates like nitrile ylides or ketenimines, which can then rearrange to form various isomeric products. acs.org
Advanced Applications of 2 Iodo 4,5 Dimethyloxazole in Complex Chemical Architecture Construction
Utilization as a Building Block in the Synthesis of Diverse Heterocyclic Systems
The carbon-iodine bond in 2-Iodo-4,5-dimethyloxazole serves as a highly effective functional handle for constructing more elaborate molecular structures, particularly other heterocyclic systems. Iodinated aromatic heterocycles are valuable building blocks for carbon-carbon and carbon-heteroatom bond-forming reactions, often serving as key precursors in the synthesis of complex molecules and medicinally relevant compounds. hepvs.ch
The reactivity of the C-I bond allows this compound to participate in a wide array of transition-metal-catalyzed cross-coupling reactions. For instance, halooxazoles are employed in Sonogashira coupling reactions to introduce alkyne functionalities. chemrxiv.org These resulting ethynyl (B1212043) oxazoles are powerful intermediates for creating further complexity; for example, they can undergo "click chemistry" reactions with azides to yield 1,2,3-triazole-substituted oxazoles, effectively linking two distinct heterocyclic cores. chemrxiv.org This modular approach is invaluable in medicinal chemistry for generating libraries of diverse compounds.
Furthermore, the iodo-oxazole scaffold can be elaborated through other standard cross-coupling protocols like Suzuki-Miyaura reactions, which introduce aryl or vinyl groups. ijpsonline.com The ability to sequentially and selectively functionalize the oxazole (B20620) core, starting with the iodo-derivative, underscores its importance as a foundational building block. Research has also demonstrated the conversion of iodo-heterocycles, such as the related 4-iodoisoxazoles, into novel carbene complexes, highlighting the potential of these synthons beyond simple coupling reactions. hepvs.ch
Table 1: Examples of Heterocyclic Systems Derived from Iodo-Oxazole Precursors
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Research Focus |
| 2-Iodo-oxazole | Sonogashira Coupling | 2-Ethynyl-oxazole | Intermediate for further functionalization. chemrxiv.org |
| 2-Ethynyl-oxazole | Click Chemistry | 2-(1,2,3-Triazolyl)-oxazole | Synthesis of linked heterocyclic systems for drug discovery. chemrxiv.org |
| Iodo-isoxazole | Alkylation/Oxidative Addition | Palladium Carbene Complex | Development of novel organometallic complexes. hepvs.ch |
| 4-Bromo-oxazole | Suzuki-Miyaura Coupling | 4-Aryl-oxazole | Synthesis of 2,4,5-trisubstituted oxazoles. ijpsonline.com |
Precursor for the Generation of Aryne Intermediates from Oxazole Scaffolds
Arynes are highly reactive and versatile intermediates used to construct functionalized aromatic rings through pericyclic reactions, insertion-cyclization, and multicomponent couplings. scirp.org The generation of arynes often requires harsh conditions, but modern methods have sought milder and more functional-group-tolerant approaches. researchgate.netnih.gov One such advanced strategy involves the use of diaryliodonium salts as aryne precursors. nih.gov
The compound this compound, or its close analogue 4-iodo-3,5-dimethylisoxazole (DMIX-I), plays a critical role in a sustainable and efficient method for aryne generation. nih.govresearchgate.net The process begins with the synthesis of a diaryliodonium salt where one of the aryl groups is the dimethyl-iodo-oxazole moiety. These aryl(dimethylisoxazolyl)iodonium salts exhibit superior reactivity and selectivity. nih.gov
Upon treatment with a mild base, the diaryliodonium salt undergoes an elimination reaction. The oxazole portion acts as an excellent leaving group, resulting in the formation of a highly reactive aryne intermediate. A significant advantage of this method is that the this compound is regenerated in the process, allowing it to be recovered and recycled, which aligns with the principles of green chemistry. nih.gov This strategy avoids the use of strong bases or fluoride (B91410) sources, thereby broadening the substrate scope and functional group tolerance of aryne chemistry. nih.gov
Table 2: Aryne Generation Using an Iodo-Heterocycle Precursor
| Step | Reagents and Intermediates | Purpose |
| 1. Salt Formation | This compound + Arene | Forms an Aryl(dimethyloxazolyl)iodonium salt. nih.govresearchgate.net |
| 2. Elimination | Aryl(dimethyloxazolyl)iodonium salt + Mild Base (e.g., K₃PO₄) | Generates the aryne intermediate. nih.govnih.gov |
| 3. Trapping | Aryne + Trapping Agent (e.g., furan) | Forms a new complex molecule via cycloaddition or other reactions. scirp.orgnih.gov |
| 4. Regeneration | This compound (by-product of elimination) | Recyclable leaving group, enhancing sustainability. nih.gov |
Role in Asymmetric Catalysis as a Ligand Precursor or Component
The oxazole framework is a key component in a variety of privileged chiral ligands used for asymmetric catalysis. The most prominent examples are the bis(oxazoline) (BOX) and pyridyl-bis(oxazoline) (PyBox) ligands, which are renowned for their effectiveness in a wide range of enantioselective transformations. colab.ws The nitrogen and oxygen atoms of the oxazoline (B21484) ring system provide effective coordination sites for metal catalysts, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.
While direct use of this compound as a ligand precursor is not extensively documented, its structure presents clear potential. The reactive iodo-substituent provides a straightforward point of attachment for incorporating the 4,5-dimethyloxazole (B1362471) unit into larger, more complex ligand architectures through cross-coupling reactions. This would allow for the rational design of novel chiral ligands where the electronic and steric properties of the oxazole ring can be harnessed to influence catalytic activity and selectivity.
The synthesis of chiral ligands containing oxazolinyl-quinoline motifs has been reported, demonstrating the modular assembly of such structures. thieme-connect.com Similarly, 5H-oxazol-4-ones have been utilized as building blocks in molybdenum-catalyzed asymmetric allylic alkylations. nih.gov These examples highlight the synthetic accessibility and catalytic utility of oxazole-containing scaffolds, suggesting a promising, albeit underexplored, role for this compound as a precursor for new classes of chiral ligands.
Table 3: Representative Oxazole-Containing Ligand Scaffolds
| Ligand Type | Structural Feature | Typical Application |
| Bis(oxazoline) (BOX) | Two chiral oxazoline rings linked by a backbone (e.g., methylene, pyridine). colab.ws | Lewis acid catalysis (Diels-Alder, aldol (B89426) reactions). |
| (Pyridine)bis(oxazoline) (PyBox) | A pyridine (B92270) ring flanked by two chiral oxazoline rings. colab.ws | Lewis acid catalysis, hydrosilylation. |
| Oxazolinyl-Quinoline | A chiral oxazoline ring attached to a quinoline (B57606) scaffold. thieme-connect.com | Asymmetric synthesis. |
Applications in Flow Chemistry and Green Chemistry Methodologies for Iodo-Oxazole Synthesis
The principles of green chemistry—such as waste reduction, use of safer solvents, and development of catalytic rather than stoichiometric processes—are increasingly guiding synthetic strategies. nih.gov Concurrently, flow chemistry offers enhanced safety, scalability, and efficiency by performing reactions in continuous-flow reactors. nih.govbeilstein-journals.org this compound and its synthesis are situated at the intersection of these modern chemical philosophies.
Iodine-mediated reactions are well-suited for flow chemistry applications. For instance, the iodine-mediated oxidative cyclization to form oxadiazoles (B1248032) has been efficiently performed in a heated packed-bed flow reactor, achieving high yields in short residence times and allowing for integrated quenching and purification steps. nih.govbeilstein-journals.org Such methodologies could be adapted for the synthesis of iodo-oxazoles, providing a safer and more scalable production route.
The use of hypervalent iodine reagents, which can be derived from this compound, is considered a green alternative to reactions employing heavy metals. nih.gov Furthermore, significant progress has been made in developing sustainable, one-pot syntheses of diaryliodonium salts from 4-iodo-3,5-dimethylisoxazole in ethyl acetate (B1210297), a solvent favored for its low environmental impact. researchgate.net The recyclability of the iodo-heterocycle in aryne generation further enhances the green credentials of this chemistry. nih.gov The development of transition-metal-free synthetic routes to the oxazole skeleton, some of which utilize iodine, also contributes to more environmentally benign processes by avoiding the cost and toxicity associated with many metals. researchgate.netresearchgate.net
Table 4: Green and Flow Chemistry Aspects Involving Iodo-Heterocycles
| Principle | Application/Method | Benefit |
| Atom Economy | Use of this compound as a recyclable leaving group in aryne generation. nih.gov | Reduces stoichiometric waste. |
| Safer Solvents | One-pot synthesis of diaryliodonium salts in ethyl acetate. researchgate.net | Avoids hazardous solvents like dichloromethane (B109758) or chloroform. |
| Catalysis | Iodine-catalyzed synthesis of oxazoles. researchgate.net | Replaces stoichiometric reagents and often avoids toxic metals. |
| Process Intensification | Continuous flow synthesis of related heterocycles using iodine. nih.govbeilstein-journals.org | Improved safety, efficiency, and scalability compared to batch processing. |
| Reduced Derivatives | One-pot syntheses that combine multiple steps without isolating intermediates. researchgate.net | Minimizes solvent use and waste generation. |
Computational Chemistry and Theoretical Characterization of 2 Iodo 4,5 Dimethyloxazole
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-iodo-4,5-dimethyloxazole, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can elucidate the distribution of electrons and predict the molecule's reactivity. science.gov
Key aspects of the electronic structure that are analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. science.gov A smaller gap suggests higher reactivity.
DFT calculations can generate molecular orbital maps, which visualize the regions where these frontier orbitals are located. For oxazole (B20620) derivatives, the HOMO is typically distributed over the π-system of the heterocyclic ring, while the LUMO may be located on the ring and any electron-withdrawing substituents. researchgate.netresearchgate.net The iodine atom, being highly polarizable, significantly influences the electronic properties. Furthermore, DFT is employed to calculate the electrostatic potential (ESP) surface, which maps the charge distribution and identifies electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. unimi.it Studies on similar 2,4,5-trisubstituted oxazoles have utilized DFT to understand their electronic structures and intermolecular interactions. science.gov
| Calculated Parameter | Description | Typical Finding for Substituted Oxazoles |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized on the π-system of the oxazole ring. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Often involves the C2 position and substituents. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap implies higher reactivity. |
| Electrostatic Potential | Maps regions of positive and negative charge on the molecule's surface. | Reveals nucleophilic (e.g., nitrogen) and electrophilic sites (e.g., σ-hole on iodine). |
Molecular Dynamics Simulations of Reaction Pathways Involving Iodo-Oxazoles
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By applying a force field, such as the General AMBER Force Field (GAFF), MD simulations can model the behavior of this compound in various environments, providing insights into its conformational dynamics and the mechanisms of its reactions. nih.gov
MD simulations can be used to explore the energy landscapes of chemical reactions involving iodo-oxazoles. For instance, the reaction pathway for a nucleophilic substitution at the C2 position, where the iodine atom is displaced, can be mapped. Techniques like umbrella sampling can be employed to calculate the free energy profile along a reaction coordinate, helping to identify transition states and intermediates. nih.gov
While specific MD studies on the reaction pathways of this compound are not extensively documented, research on related systems highlights the utility of this approach. For example, MD simulations have been used to investigate the conformational changes of oxazole-containing dyes and the binding of iodo-substituted ligands to biological targets. nih.govchemrxiv.org These studies demonstrate that MD can effectively model the flexibility of the oxazole ring and the interactions of the iodine substituent, which are crucial for understanding reaction mechanisms, such as those in C-N coupling reactions or cycloadditions. researchgate.net
Quantum-Chemical Investigations of Halogen Bonding Interactions in Iodo-Oxazole Systems
The iodine atom in this compound is capable of forming a specific and highly directional non-covalent interaction known as a halogen bond (XB). mdpi.com This interaction arises from the anisotropic distribution of electron density around the covalently bonded iodine atom, resulting in a region of positive electrostatic potential (a "σ-hole") along the C-I bond axis. unimi.itu-strasbg.fr This electrophilic σ-hole can interact favorably with Lewis bases (halogen bond acceptors) such as lone pairs on nitrogen or oxygen atoms, or π-electron systems. unimi.it
Quantum-chemical methods, including DFT and high-level ab initio calculations like Møller-Plesset perturbation theory (MP2), are essential for accurately characterizing these interactions. unimi.itmdpi.com These calculations can determine the geometry, strength, and nature of halogen bonds. The strength of halogen bonding generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. unimi.itu-strasbg.fr
Investigations into halogenated compounds show that these interactions can be surprisingly strong and play a significant role in molecular recognition, crystal engineering, and organocatalysis. mdpi.comchemrxiv.org For this compound, the iodine atom can act as a potent halogen bond donor, influencing its aggregation in the solid state and its binding affinity to biological macromolecules or other molecules in solution. mdpi.com Computational studies are critical for quantifying these interactions and designing systems that exploit halogen bonding for specific applications. rsc.org
| Parameter | Description | Typical Calculated Value for Iodine XB |
| Interaction Energy (ΔE) | The strength of the bond between the iodine (XB donor) and the acceptor. | -3 to -15 kcal/mol |
| R···X Distance | The distance between the halogen bond acceptor (X) and the iodine atom (I). | Typically 80-95% of the sum of van der Waals radii. |
| C-I···X Angle | The angle formed by the covalent bond (C-I) and the halogen bond (I···X). | Highly linear, approaching 180°. unimi.it |
Prediction of Spectroscopic Signatures and Conformational Analysis of this compound
Computational chemistry provides invaluable tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. science.gov
Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum, when properly scaled, can be compared with experimental IR and Raman data to assign specific vibrational modes to molecular motions, such as C-H stretches, C=N stretches of the oxazole ring, and the C-I stretch. science.gov
Conformational analysis, also performed using quantum-chemical methods, involves identifying the stable three-dimensional arrangements of the atoms. For this compound, this primarily involves the rotation of the two methyl groups. By systematically rotating these groups and calculating the corresponding energy, a potential energy surface can be constructed to locate the lowest-energy conformers. science.gov While the oxazole ring itself is rigid, the orientation of the methyl groups can be determined, providing a complete structural picture of the most stable form of the molecule.
| Vibrational Mode | Description | Predicted Wavenumber Range (cm⁻¹) |
| C-H Stretch (Methyl) | Stretching vibration of the carbon-hydrogen bonds in the methyl groups. | 2900-3000 |
| C=N Stretch (Oxazole) | Stretching vibration of the carbon-nitrogen double bond within the oxazole ring. | 1600-1650 |
| C=C Stretch (Oxazole) | Stretching vibration of the carbon-carbon double bond within the oxazole ring. | 1500-1580 |
| C-O-C Stretch | Asymmetric and symmetric stretching of the C-O-C moiety in the ring. | 1050-1250 |
| C-I Stretch | Stretching vibration of the carbon-iodine bond. | 500-600 |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Iodo Oxazole Compounds
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of novel compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). Unlike standard mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), which is sufficiently precise to determine the elemental composition of a molecule. For 2-Iodo-4,5-dimethyloxazole, HRMS is used to verify the presence and number of iodine, nitrogen, and oxygen atoms based on the molecule's exact mass.
The technique, often using sources like Electrospray Ionization (ESI), allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nottingham.ac.uknih.gov The comparison between the calculated (theoretical) mass and the experimentally found mass provides unequivocal evidence for the compound's identity. chemrxiv.org
Table 1: Representative HRMS Data for an Iodo-Oxazole Compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₆INO | nih.gov |
| Ion | [M+H]⁺ | chemrxiv.org |
| Calculated Mass | 237.9516 | N/A |
| Found Mass | 237.9512 | chemrxiv.org |
| Accuracy | < 2 ppm | N/A |
Note: The "Found Mass" is a representative value based on typical instrument accuracy for analogous compounds, as specific experimental data for this exact molecule is not widely published.
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹²⁵Te, ¹⁹F) for Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net
¹H NMR: Proton NMR provides information on the number, environment, and coupling of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to be relatively simple, characterized by two singlets corresponding to the two non-equivalent methyl groups at the C4 and C5 positions of the oxazole (B20620) ring. The absence of a signal in the aromatic region for a proton on the oxazole ring helps confirm the substitution at the C2 position.
¹³C NMR: Carbon-13 NMR is used to determine the number and chemical environment of all carbon atoms in a molecule. The spectrum for this compound would show distinct signals for the two methyl carbons and the three carbons of the oxazole ring (C2, C4, and C5). The C2 carbon, being directly attached to the electronegative iodine atom, would exhibit a chemical shift that is significantly different from that of the other ring carbons, providing key evidence for the iodine's position. rsc.org
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | ~2.3 - 2.5 | Singlet | C5-CH₃ | chemrxiv.orgrsc.org |
| ¹H | ~2.2 - 2.4 | Singlet | C4-CH₃ | chemrxiv.orgrsc.org |
| ¹³C | ~158 - 162 | N/A | C5 | chemrxiv.orgrsc.org |
| ¹³C | ~128 - 132 | N/A | C4 | chemrxiv.orgrsc.org |
| ¹³C | Low Field | N/A | C2-I | rsc.org |
| ¹³C | ~11 - 14 | N/A | C5-CH₃ | chemrxiv.orgrsc.org |
| ¹³C | ~9 - 12 | N/A | C4-CH₃ | chemrxiv.orgrsc.org |
Note: Chemical shifts are estimates based on data for analogous 4,5-dimethyloxazole (B1362471) structures.
Multi-Nuclear NMR: For more complex iodo-oxazole analogs, NMR experiments involving other nuclei can be crucial. For instance, in the characterization of organotellurium derivatives of oxazoles, ¹²⁵Te NMR spectroscopy has been employed to study the electronic environment around the tellurium atom, which can be influenced by intramolecular interactions with the oxazole nitrogen. acs.org Similarly, ¹⁹F NMR would be essential for analogs containing fluorine atoms.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which excites molecular vibrations (stretching, bending). google.com For this compound, these techniques confirm the integrity of the oxazole ring and the presence of the carbon-iodine bond. The combination of both FT-IR and Raman can provide a more complete vibrational analysis, as some modes may be more active in one technique than the other. science.gov
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~1620 - 1650 | Stretching | C=N | researchgate.netrsc.org |
| ~1550 - 1580 | Stretching | C=C | researchgate.net |
| ~1100 - 1200 | Stretching | C-O-C | rsc.org |
| ~2850 - 3000 | Stretching | C-H (methyl) | rsc.org |
| ~500 - 600 | Stretching | C-I | N/A |
Note: Wavenumbers are approximate and based on characteristic values for the respective functional groups in similar heterocyclic systems.
Theoretical calculations using methods like Density Functional Theory (DFT) are often used alongside experimental spectra to assign vibrational modes accurately. science.govresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structure Determination of Iodo-Oxazole Analogs
Single-Crystal X-ray Diffraction (SCXRD) is the most definitive analytical method for determining the three-dimensional atomic arrangement of a crystalline solid. uol.de This technique provides precise coordinates for each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions in the solid state. uhu-ciqso.esmdpi.com
While a crystal structure for this compound itself is not reported in the cited literature, the structures of several closely related 4,5-dimethyloxazole analogs have been determined by SCXRD. researchgate.net These studies confirm the planarity of the oxazole ring and reveal how molecules pack in the solid state, often identifying non-covalent interactions like C-H···N and C-H···O hydrogen bonds that influence the crystal architecture. researchgate.net For iodo-substituted analogs, SCXRD would definitively confirm the position of the iodine atom on the heterocyclic ring. acs.org
Table 4: Representative Crystallographic Data for a 4,5-Dimethyloxazole Analog
| Parameter | Description | Example Value | Reference |
|---|---|---|---|
| Crystal System | The geometric shape of the unit cell. | Monoclinic | researchgate.net |
| Space Group | The symmetry elements of the crystal. | P2₁/c | researchgate.net |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c, α, β, γ | uhu-ciqso.es |
| Bond Lengths (Å) | Precise distances between bonded atoms. | e.g., C4-C5, C=N | researchgate.netuhu-ciqso.es |
| Bond Angles (°) | Angles formed by three connected atoms. | e.g., O-C2-N | researchgate.netuhu-ciqso.es |
| Intermolecular Interactions | Non-covalent bonds (e.g., H-bonds). | C-H···N, C-H···O | researchgate.net |
Chromatographic Methods (HPLC, GC-MS) for Purity and Isomeric Analysis
Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and isomers, thereby ensuring its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. It is widely used for monitoring reaction progress and for purifying products. For iodo-oxazole compounds, reverse-phase HPLC is typically employed, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile compounds. A sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum for each component. This method is highly effective for assessing the purity of compounds like this compound and identifying any volatile impurities. chemrxiv.org
Table 5: Application of Chromatographic Methods for Iodo-Oxazole Analysis
| Method | Principle | Application | Reference |
|---|---|---|---|
| HPLC | Separation based on polarity and differential partitioning between stationary and mobile phases. | Purity assessment, reaction monitoring, preparative purification. | rsc.orgmdpi.com |
| GC-MS | Separation based on volatility, followed by mass-based detection and identification. | Purity analysis, identification of volatile byproducts and isomeric impurities. | chemrxiv.orgresearchgate.net |
Emerging Research Frontiers and Future Perspectives in 2 Iodo 4,5 Dimethyloxazole Chemistry
Development of Novel and Sustainable Synthetic Routes to Iodo-Oxazoles
The synthesis of iodo-oxazoles, including the target 2-Iodo-4,5-dimethyloxazole, is crucial for its subsequent application in medicinal and materials chemistry. Traditional methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and Fischer oxazole syntheses, have been foundational. However, contemporary research is focused on developing more sustainable and efficient routes.
A significant advancement in the synthesis of the core 4,5-dimethyloxazole (B1362471) structure is the one-pot synthesis from primary amides and acetylene (B1199291) gas. researchgate.net This method utilizes a KOH/MeOH/DMSO catalytic triad (B1167595) and proceeds via a cascade assembly, offering an atom- and energy-saving approach. researchgate.net To introduce the iodo-substituent at the 2-position, subsequent direct iodination would be necessary. The iodination of an oxazole ring at the 2-position is often achieved using iodine in the presence of an oxidizing agent.
Another approach involves the synthesis of 2,4- and 2,5-disubstituted oxazoles from iodooxazole precursors, highlighting the utility of these halogenated intermediates in building more complex structures. ohiolink.edu The development of greener synthetic methods, potentially involving biocatalysis or mechanochemistry, for the synthesis of this compound remains an open area for investigation. The table below summarizes potential synthetic strategies.
| Synthetic Strategy | Description | Potential Advantages | Key Research Findings |
| One-Pot Synthesis of Core & Subsequent Iodination | Cascade assembly of a primary amide and acetylene to form the 4,5-dimethyloxazole ring, followed by electrophilic iodination at the C2 position. researchgate.net | Atom- and energy-saving for the core synthesis. | Pharmaceutically promising 2-substituted-4,5-dimethyloxazoles have been synthesized in yields of 16–58%. researchgate.net |
| Halogen Dance Rearrangement | Migration of an iodine atom from one position to another on the oxazole ring, for instance from C5 to C4, mediated by a strong base like lithium diisopropylamide (LDA). researchgate.net | Allows for the synthesis of specific regioisomers that may be difficult to access directly. | The halogen dance of 5-iodooxazoles to 4-iodooxazoles has been studied, with optimized conditions improving yields to synthetically useful levels. researchgate.net |
| From Carboxylic Acids | A highly efficient method for the synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids using a stable triflylpyridinium reagent. acs.org | Broad substrate scope and good functional group tolerance. | The method's utility has been demonstrated in gram-scale synthesis and late-stage functionalization of bioactive compounds. acs.org |
Exploration of New Reactivity Modes and Catalytic Applications for this compound
The C-I bond in 2-iodooxazoles is a key functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, allowing for milder reaction conditions. nih.gov This makes this compound a highly attractive building block for the synthesis of more complex molecules.
The established reactivity of 2-iodooxazoles in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions provides a robust platform for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position. nih.govresearchgate.netacs.org For instance, the Negishi coupling of an oxazol-2-ylzinc reagent, formed from ethyl 2-iodooxazole-4-carboxylate, has been instrumental in the total synthesis of the marine natural product enigmazole A. nih.govbris.ac.uk This highlights the potential of this compound in the synthesis of biologically active compounds.
Future research could explore less conventional reactivity modes. For example, the use of this compound in photoredox catalysis or as a precursor to organometallic reagents beyond zincates could unlock new synthetic pathways. Furthermore, the development of catalytic systems where the oxazole nitrogen participates in the catalytic cycle could lead to novel applications. The potential for this compound to act as a ligand in transition metal catalysis is another underexplored avenue.
| Reaction Type | Description | Significance | Example from Literature |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between the 2-iodooxazole (B2367723) and a boronic acid or ester. researchgate.net | Forms a C-C bond, enabling the synthesis of 2-aryl or 2-heteroaryl oxazoles. | Used in an iterative two-step strategy for the synthesis of C2-C4' linked poly-oxazoles. researchgate.net |
| Negishi Coupling | Palladium-catalyzed reaction between the 2-iodooxazole and an organozinc reagent. nih.govbris.ac.uk | Efficient C-C bond formation, particularly useful for complex natural product synthesis. | Key step in the total synthesis of enigmazole A, using an oxazol-2-ylzinc reagent. nih.govbris.ac.uk |
| Stille Coupling | Palladium-catalyzed reaction between the 2-iodooxazole and an organostannane reagent. acs.org | Tolerant of a wide range of functional groups. | Used in a regioselective cross-coupling of 2,4-dihalooxazoles for the synthesis of trisoxazoles. acs.org |
| Sonogashira Coupling | Palladium-catalyzed reaction between the 2-iodooxazole and a terminal alkyne. | Introduces an alkyne moiety, a versatile functional group for further transformations. | Mentioned as a key reaction for the derivatization of iodo-oxazoles. |
Integration into Automated Synthesis Platforms and High-Throughput Screening
The demand for rapid synthesis and screening of compound libraries in drug discovery has driven the development of automated synthesis platforms. Continuous flow chemistry, in particular, offers advantages in terms of safety, scalability, and reproducibility.
Research has demonstrated the successful implementation of a fully automated continuous flow synthesis of 4,5-disubstituted oxazoles. capes.gov.bracs.orgdurham.ac.uknih.gov These systems utilize meso-fluidic flow reactors and columns of solid-supported reagents to expedite synthesis and purification. capes.gov.brdurham.ac.uk The integration of the synthesis of this compound into such a platform would enable the rapid generation of a library of derivatives for high-throughput screening. By coupling the automated synthesis with online analytics and purification, a "synthesis-to-screening" workflow could be established.
This approach would be particularly valuable for exploring the structure-activity relationships of 2-substituted-4,5-dimethyloxazoles. The ability to quickly generate and test a large number of analogs would accelerate the identification of lead compounds for drug development or new materials with desired properties.
| Technology | Application to this compound | Advantages | Relevant Research |
| Continuous Flow Synthesis | Automated synthesis of this compound and its derivatives. | Enhanced safety, scalability, and reproducibility; rapid reaction optimization. | A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of 4,5-disubstituted oxazoles. capes.gov.bracs.orgdurham.ac.uknih.gov |
| Solid-Supported Reagents | Use of immobilized reagents and scavengers in a flow setup for synthesis and purification. | Simplifies workup and purification, enabling a more streamlined process. | Integrated into automated flow systems for oxazole synthesis to expedite chemical transformations. durham.ac.uk |
| High-Throughput Screening | Rapid biological or material property screening of libraries based on the this compound scaffold. | Accelerates the discovery of new bioactive compounds and functional materials. | The shift towards smaller, focused libraries for high-speed assaying is a key driver for automated synthesis. durham.ac.uk |
Design of Next-Generation Iodo-Oxazole-Based Molecular Tools
The unique photophysical properties of certain oxazole derivatives make them attractive candidates for the development of molecular tools, such as fluorescent probes. asianpubs.org Oxazole-based dyes have been developed as environment-sensitive fluorescent compounds for the detection of various bio-analytes and for imaging cellular organelles. asianpubs.org
For example, Oxazole Yellow (YO-PRO®-1) is a widely used green-fluorescent nucleic acid stain that can act as an early marker for apoptosis. biotium.com The design of novel probes based on the this compound scaffold could lead to tools with tailored properties. The iodo-substituent could serve as a handle for conjugation to biomolecules or other reporter groups. Alternatively, the iodine atom itself could be exploited for its heavy-atom effect, potentially leading to the development of new photosensitizers for photodynamic therapy or probes for singlet oxygen detection. scispace.com
The development of "turn-on" fluorescent probes, where the fluorescence is quenched until a specific reaction occurs, is a particularly active area of research. A this compound derivative could be designed to be non-fluorescent, with a cross-coupling reaction in the presence of a specific analyte triggering a fluorescent response. This would enable the highly sensitive and selective detection of the target molecule.
| Molecular Tool | Design Principle | Potential Application | Supporting Literature |
| Fluorescent Probes | The oxazole core can act as a fluorophore, with its properties tuned by substituents. The iodo-group can be used for conjugation or quenching. | Bio-imaging, detection of specific analytes, and as markers for biological processes like apoptosis. | Oxazole-based dyes are emerging as promising environment-sensitive fluorescent compounds. asianpubs.org Oxazole Yellow is a known marker for apoptosis. biotium.com |
| Photosensitizers | The heavy-atom effect of iodine can enhance intersystem crossing, leading to the generation of reactive oxygen species upon irradiation. | Photodynamic therapy for cancer treatment. | Aryloxazole rings linked to a singlet oxygen trap have been studied for their reactivity and sensitivity. scispace.com |
| Ferroptosis Inhibitors | Oxazole-containing compounds have shown potential as inhibitors of ferroptosis, a form of regulated cell death. acs.org | Treatment of central nervous system diseases. | Oxazole-based ferroptosis inhibitors with promising properties for treating CNS diseases have been developed. acs.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-iodo-4,5-dimethyloxazole, and what are the critical reaction parameters?
- Methodological Answer : A feasible approach involves halogenation of the oxazole core. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Key parameters include temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst (e.g., Lewis acids like ZnCl₂ to enhance regioselectivity). Post-reaction purification via column chromatography or recrystallization (e.g., using ethanol-water mixtures) is critical to isolate the product .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying substitution patterns. For instance, the deshielded proton adjacent to the iodine atom in the oxazole ring will exhibit a distinct downfield shift (~δ 8.5–9.0 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional confirmation .
Advanced Research Questions
Q. What challenges arise in optimizing regioselectivity during the functionalization of this compound in cross-coupling reactions?
- Methodological Answer : The electron-deficient oxazole ring and steric hindrance from methyl groups can limit reactivity in cross-coupling (e.g., Suzuki-Miyaura or Ullmann reactions). Strategies include:
- Using bulky ligands (e.g., XPhos) to stabilize palladium catalysts and mitigate steric effects.
- Employing microwave-assisted heating to accelerate reaction kinetics.
- Screening solvents (e.g., toluene or DMF) to balance solubility and reaction efficiency.
Contradictory results in yield optimization should be analyzed via kinetic studies and DFT calculations to identify transition-state barriers .
Q. How do solvent effects influence the stability and reactivity of this compound in photochemical applications?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the iodinated oxazole via dipole interactions, while protic solvents (e.g., methanol) may induce hydrolysis. UV-vis spectroscopy can track degradation kinetics under light exposure. For photochemical reactions (e.g., C–H activation), non-coordinating solvents like THF or dichloroethane are preferred to avoid quenching excited states .
Q. What analytical techniques resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., in water vs. organic solvents) require systematic evaluation using:
- Gravimetric analysis : Measure saturation concentrations in solvents like ethanol, DCM, and hexane at 25°C.
- Hansen solubility parameters : Compare experimental data with computational predictions to identify outliers.
- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .
Data-Driven Research Design
Q. How can computational modeling guide the design of derivatives based on this compound for catalytic applications?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking simulations (e.g., AutoDock Vina) assess interactions with catalytic substrates. Validate predictions via synthetic trials and kinetic profiling .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent light-induced C–I bond cleavage. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical degradation. Periodically assess purity via HPLC or TLC .
Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of iodinated oxazole derivatives?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
